N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389252
InChI: InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2
SMILES: C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl
Molecular Formula: C12H13BrClNO
Molecular Weight: 302.59 g/mol

N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13389252

Molecular Formula: C12H13BrClNO

Molecular Weight: 302.59 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H13BrClNO
Molecular Weight 302.59 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-2-chloro-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H13BrClNO/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8H2
Standard InChI Key PRULXCUVKNPSER-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl
Canonical SMILES C1CC1N(CC2=CC=CC=C2Br)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide features a central acetamide group substituted with a chlorine atom at the α-position. The nitrogen atom of the acetamide is further bonded to a cyclopropyl group and a 2-bromo-benzyl moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular and Structural Characteristics

  • Molecular Formula: C₁₂H₁₂BrClNO

  • Molecular Weight: 301.59 g/mol

  • Key Functional Groups:

    • Chloroacetamide (Cl–CH₂–CO–NH–)

    • Cyclopropylamine (–N–C₃H₅)

    • 2-Bromo-benzyl (–CH₂–C₆H₄–Br)

The presence of halogen atoms (Br, Cl) enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems . The cyclopropyl group introduces ring strain, which may influence conformational stability and reactivity in substitution reactions .

Hypothetical Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar analogs:

PropertyN-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamideN-Benzyl-2-bromoacetamide 2-Chloro-N-cyclopropyl-N-(2,4-dichlorobenzyl)acetamide
Density (g/cm³)~1.41.4±0.1N/A
Boiling Point (°C)~380380.1±35.0N/A
Molecular Weight301.59228.086292.59

The higher molecular weight compared to suggests increased van der Waals interactions, potentially elevating melting and boiling points . The bromine atom’s polarizability may also enhance solubility in nonpolar solvents .

Synthetic Routes and Methodologies

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide likely involves multi-step reactions, drawing parallels to methods used for analogous compounds .

Proposed Synthesis Pathway

  • Formation of 2-Chloro-N-cyclopropyl-acetamide:
    React cyclopropylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts:

    Cyclopropylamine+ClCH2COCl2-Chloro-N-cyclopropyl-acetamide+HCl\text{Cyclopropylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-cyclopropyl-acetamide} + \text{HCl}

    This step is analogous to methods employed for simpler chloroacetamides .

  • N-Alkylation with 2-Bromo-benzyl Bromide:
    Treat 2-chloro-N-cyclopropyl-acetamide with 2-bromo-benzyl bromide under basic conditions to facilitate nucleophilic substitution:

    2-Chloro-N-cyclopropyl-acetamide+BrC6H4CH2BrN-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide+HBr\text{2-Chloro-N-cyclopropyl-acetamide} + \text{BrC}_6\text{H}_4\text{CH}_2\text{Br} \rightarrow \text{N-(2-Bromo-benzyl)-2-chloro-N-cyclopropyl-acetamide} + \text{HBr}

    Reaction conditions (e.g., anhydrous DMF, 60°C) would optimize yield and purity.

Industrial-Scale Considerations

Continuous flow reactors could enhance mixing and temperature control during the exothermic alkylation step, improving scalability and safety . Automated purification systems (e.g., chromatography) would ensure high-purity product isolation.

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound serves as a precursor for synthesizing:

  • Anticancer Agents: Bromobenzyl groups are common in kinase inhibitors

  • Antiviral Compounds: Chloroacetamides show activity against RNA viruses

Agrochemical Development

Structural analogs are used in:

  • Herbicides: Chloroacetamides inhibit plant acetyl-CoA carboxylase

  • Fungicides: Halogenated benzyl groups enhance soil persistence

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